2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride
Overview
Description
2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a chemical compound with the CAS Number: 1803593-45-4 . It has a molecular weight of 166.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Arylhydrazononitriles, closely related to 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride, have been utilized for the synthesis of a variety of heterocyclic substances, including indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These compounds demonstrated promising antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast, highlighting their potential as pharmaceutical agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Antibacterial Activity
The derivative 2-[Bis(methylthio)methylene]propanedinitrile, which shares functional group similarities with this compound, has been engaged in the synthesis of thiophenes exhibiting antibacterial properties. This underlines the compound's relevance in developing new antibacterial agents through chemical synthesis (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Precursors for Heterocyclic Systems
A review focusing on 2-amino-2alkyl(aryl)propanenitriles illustrates their applications as precursors for synthesizing diverse heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. This highlights their utility in organic synthesis, offering pathways to compounds with varied chemical and biological activities (Drabina & Sedlák, 2012).
Microwave-assisted Synthesis
The compound 2-amino-2-methyl-1-propanol, related to this compound, was used under microwave irradiation to efficiently synthesize oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles. This method emphasizes the role of such amino compounds in facilitating rapid and high-yield syntheses of heterocycles (Katritzky, Cai, Suzuki, & Singh, 2004).
Metal Dithiocarbamate Derivatives
Research on the synthesis and characterization of metal dithiocarbamate derivatives based on an amine containing pyridyl and nitrile groups, similar to this compound, has led to the development of compounds with potential applications in material science and coordination chemistry (Halimehjani, Torabi, Amani, Notash, & Saidi, 2015).
Properties
IUPAC Name |
2-amino-2-methyl-3-methylsulfanylpropanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPAUUJLPJCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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